molecular formula C21H18FNO2 B130492 Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate CAS No. 148516-11-4

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

Cat. No.: B130492
CAS No.: 148516-11-4
M. Wt: 335.4 g/mol
InChI Key: GBRCWXJKFLLFPV-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C21H18FNO2 It is known for its unique structure, which includes a quinoline core substituted with a cyclopropyl group and a fluorophenyl group

Mechanism of Action

Target of Action

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is an intermediate compound used in the synthesis of Pitavastatin , a potent HMG-CoA reductase inhibitor . The primary target of this compound is therefore the HMG-CoA reductase enzyme , which plays a crucial role in the mevalonate pathway that produces cholesterol.

Biochemical Pathways

The compound affects the mevalonate pathway , a crucial biochemical pathway in the body’s production of cholesterol and other isoprenoids. By inhibiting the HMG-CoA reductase enzyme, the compound reduces the production of mevalonate, leading to a decrease in cholesterol synthesis .

Result of Action

The primary molecular effect of this compound, through its role in the synthesis of Pitavastatin, is the inhibition of the HMG-CoA reductase enzyme . This leads to a decrease in the production of mevalonate and subsequently, a reduction in cholesterol synthesis . The cellular effects would include a decrease in the levels of intracellular cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate typically involves multiple steps. One common method starts with the readily available 4-bromoquinoline. The synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline core or the substituents.

    Reduction: This reaction can reduce the carboxylate ester to an alcohol.

    Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives .

Scientific Research Applications

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclopropyl and fluorophenyl groups enhance its stability and specificity in various applications .

Properties

IUPAC Name

ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRCWXJKFLLFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449844
Record name Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148516-11-4
Record name Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
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Customer
Q & A

Q1: What are the key steps in synthesizing Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate?

A1: The synthesis of Pitavastatin Calcium from this compound involves several crucial steps []:

  1. Bromination: The newly formed alcohol is then converted to a bromide using PBr3. This yields 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a crucial intermediate confirmed by NMR and LC-MS [].

Q2: Has the crystal structure of any intermediates in the synthesis of Pitavastatin Calcium from this compound been determined?

A2: Yes, the crystal structure of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate, has been determined using X-ray diffraction and analyzed with SHELXTL-97 software []. This analysis revealed that the compound crystallizes in the triclinic system, belonging to the space group P-1, with specific lattice parameters (a = 9.6150(19) Å, b = 9.868(2) Å, c = 10.060(2) Å, V = 783.3(4) Å3; Z=2) []. This structural information provides valuable insights into the molecular conformation and arrangement of this intermediate.

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